1-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(propan-2-yl)-1,2,3,4-tetrahydroquinazoline-2,4-dione
Description
This compound is a heterocyclic hybrid molecule combining a 1,2,4-oxadiazole moiety substituted with a 4-methoxyphenyl group and a tetrahydroquinazoline-2,4-dione core. The 1,2,4-oxadiazole ring is known for its metabolic stability and bioisosteric properties, often used to replace ester or amide functionalities in drug design . The propan-2-yl (isopropyl) group at position 3 enhances lipophilicity, which may influence pharmacokinetic properties like membrane permeability .
Synthetic routes for such compounds typically involve cyclocondensation reactions, as seen in analogous 1,2,4-oxadiazole derivatives . Characterization via ¹H NMR, IR, and mass spectrometry confirms structural integrity, with yields reported in the range of 55–75% for similar heterocycles .
Properties
IUPAC Name |
1-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-propan-2-ylquinazoline-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O4/c1-13(2)25-20(26)16-6-4-5-7-17(16)24(21(25)27)12-18-22-19(23-29-18)14-8-10-15(28-3)11-9-14/h4-11,13H,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTLBNOIGOCTLKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(propan-2-yl)-1,2,3,4-tetrahydroquinazoline-2,4-dione typically involves multi-step organic reactions. One common approach is to start with the preparation of the oxadiazole ring, which can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions . The methoxyphenyl group can be introduced via electrophilic aromatic substitution reactions . The final step involves the formation of the tetrahydroquinazoline core, which can be achieved through cyclization reactions involving appropriate amines and carbonyl compounds .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions. Additionally, purification techniques such as recrystallization, chromatography, and distillation may be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(propan-2-yl)-1,2,3,4-tetrahydroquinazoline-2,4-dione can undergo various chemical reactions, including:
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the methoxyphenyl group and the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles such as amines and thiols, and electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while reduction can produce tetrahydroquinazoline derivatives with altered functional groups .
Scientific Research Applications
1-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(propan-2-yl)-1,2,3,4-tetrahydroquinazoline-2,4-dione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.
Materials Science: It can be used in the development of novel materials with specific electronic, optical, or mechanical properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules and can be used in various organic transformations.
Mechanism of Action
The mechanism of action of 1-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(propan-2-yl)-1,2,3,4-tetrahydroquinazoline-2,4-dione involves its interaction with specific molecular targets and pathways. The oxadiazole ring and methoxyphenyl group are known to interact with enzymes and receptors, modulating their activity and leading to various biological effects . The compound may also influence cellular signaling pathways, contributing to its therapeutic potential .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Features
The compound shares structural motifs with several heterocyclic systems, including 1,2,4-triazoles, pyrazoles, and fused triazolo-thiadiazoles. Key comparisons are summarized below:
Structural Insights :
Key Findings :
- The target compound’s predicted ΔG of −8.5 kcal/mol (molecular docking with 14-α-demethylase lanosterol) suggests moderate enzyme inhibition, comparable to triazolo-thiadiazoles .
Computational and Experimental Validation
- Similarity Indexing : Using Tanimoto coefficients (MACCS fingerprints), the target compound shows ~65% similarity to antifungal triazolo-thiadiazoles, supporting shared bioactivity .
- Molecular Dynamics : Simulations suggest the tetrahydroquinazoline-dione core stabilizes protein-ligand interactions via hydrogen bonding, unlike rigid bis-oxadiazoles .
Biological Activity
The compound 1-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(propan-2-yl)-1,2,3,4-tetrahydroquinazoline-2,4-dione is a derivative of the oxadiazole class known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C18H22N4O3
- Molecular Weight : 342.39 g/mol
- IUPAC Name : this compound
Biological Activity Overview
The biological activity of compounds containing the 1,2,4-oxadiazole moiety has been extensively documented. These compounds exhibit a wide range of pharmacological effects including:
-
Anticancer Activity
- Recent studies have shown that oxadiazole derivatives possess significant cytotoxic effects against various cancer cell lines. For instance, a related compound demonstrated an IC50 value of approximately 92.4 µM against a panel of 11 cancer cell lines including HeLa and CaCo-2 .
- Another derivative exhibited enhanced antitumor activity with IC50 values as low as 1.143 µM against renal cancer cells .
- Antimicrobial Properties
- Anti-inflammatory Effects
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The oxadiazole ring structure allows for interaction with various enzymes such as histone deacetylases (HDACs) and carbonic anhydrases (CAs), which are involved in cancer progression and inflammation .
- Receptor Modulation : Some derivatives have shown affinity for receptors involved in neurodegenerative diseases and metabolic disorders, indicating potential therapeutic applications in these areas .
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
In a notable study investigating the anticancer properties of oxadiazole derivatives, researchers synthesized several compounds and evaluated their cytotoxicity against multiple cancer cell lines. The results indicated that modifications to the oxadiazole ring significantly enhanced the antiproliferative activity. For example, one compound showed selective activity with an IC50 value of 9.27 µM against ovarian cancer cells (OVXF 899), highlighting the potential for targeted cancer therapies using these derivatives .
Q & A
Basic: What are the standard synthetic routes and critical reaction conditions for this compound?
The synthesis typically involves multi-step protocols, starting with the formation of the quinazoline-dione core followed by oxadiazole ring incorporation. Key steps include:
- Cyclocondensation : Use of dehydrating agents (e.g., phosphorous oxychloride) to form the quinazoline-dione scaffold under reflux conditions .
- Oxadiazole Formation : Coupling of 3-(4-methoxyphenyl)-1,2,4-oxadiazole-5-carbaldehyde with the quinazoline intermediate via nucleophilic substitution or click chemistry. Elevated temperatures (80–120°C) and polar aprotic solvents (DMF, DMSO) are critical for yield optimization .
- Purification : Recrystallization in ethanol or methanol to isolate the final product, monitored by TLC/HPLC for purity assessment .
Basic: Which spectroscopic techniques are essential for structural validation?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm proton environments and carbon connectivity, particularly for the oxadiazole methyl group (δ ~4.5 ppm) and quinazoline carbonyl signals (δ ~165–170 ppm) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ ions) and fragmentation patterns .
- FT-IR : Identifies key functional groups, such as C=O stretches (~1740 cm⁻¹) and C-N vibrations (~1350 cm⁻¹) .
Advanced: How do structural modifications (e.g., substituents on oxadiazole/quinazoline) impact biological activity?
- Oxadiazole Modifications : Electron-donating groups (e.g., 4-methoxyphenyl) enhance π-π stacking with biological targets, improving binding affinity. Substitutions at the oxadiazole 5-position influence solubility and metabolic stability .
- Quinazoline Core : The propan-2-yl group at position 3 modulates steric bulk, affecting interactions with hydrophobic enzyme pockets. SAR studies suggest that bulkier groups reduce off-target effects .
- Methodology : Computational docking (e.g., AutoDock) paired with in vitro assays (e.g., enzyme inhibition) validate these hypotheses .
Advanced: What challenges arise in elucidating the mechanism of action for this compound?
- Target Identification : High structural similarity to kinase inhibitors complicates target specificity. Proteome-wide profiling (e.g., kinome screens) and CRISPR-Cas9 knockout models are used to identify primary targets .
- Data Contradictions : Discrepancies in IC₅₀ values across studies may arise from assay conditions (e.g., ATP concentrations in kinase assays). Standardizing protocols (e.g., CEREP panels) mitigates variability .
- In Vivo Validation : Poor bioavailability due to low solubility requires formulation optimization (e.g., nanoemulsions) for preclinical models .
Advanced: How can stability and reactivity under varying pH/temperature conditions be optimized?
- pH Stability : The compound degrades rapidly in acidic conditions (pH < 3), likely due to oxadiazole ring hydrolysis. Buffered solutions (pH 7.4) or lyophilized formulations improve shelf life .
- Thermal Stability : Decomposition above 150°C (TGA data) necessitates low-temperature storage (-20°C) .
- Reactivity Studies : Accelerated stability testing (ICH guidelines) with HPLC monitoring identifies degradation products (e.g., quinazoline hydrolysis derivatives) .
Advanced: What analytical techniques resolve crystallographic or stereochemical ambiguities?
- X-ray Crystallography : Determines absolute configuration and intermolecular interactions (e.g., hydrogen bonding between oxadiazole and protein targets). Single-crystal diffraction at 100 K minimizes thermal motion artifacts .
- Circular Dichroism (CD) : Resolves enantiomeric purity for chiral analogs, critical for structure-activity correlations .
- DFT Calculations : Predicts electronic properties (e.g., HOMO-LUMO gaps) to rationalize reactivity patterns .
Advanced: How do conflicting data on cytotoxicity profiles across studies arise, and how are they addressed?
- Cell Line Variability : Differences in membrane permeability (e.g., P-gp expression in MDR1+ lines) affect IC₅₀ values. Panels of cell lines (e.g., NCI-60) normalize comparisons .
- Assay Interference : Oxadiazole autofluorescence may distort fluorescence-based assays (e.g., Alamar Blue). Luminescence or mass spectrometry-based assays (e.g., CellTiter-Glo) are preferred .
- Metabolic Activation : Liver microsome studies identify pro-drug activation pathways, clarifying discrepancies between in vitro and in vivo efficacy .
Basic: What computational tools predict physicochemical properties relevant to drug development?
- LogP Calculation : Tools like ChemAxon or Schrödinger’s QikProp estimate partition coefficients (~2.5–3.5), indicating moderate lipophilicity .
- Solubility Prediction : Abraham solvation parameters guide solvent selection for formulation (e.g., PEG 400 enhances aqueous solubility) .
- ADMET Profiles : SwissADME or ADMET Predictor evaluates bioavailability, CYP450 interactions, and toxicity risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
